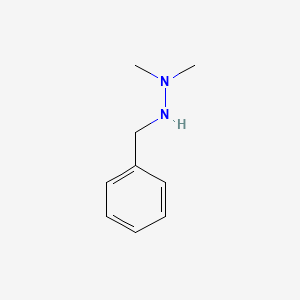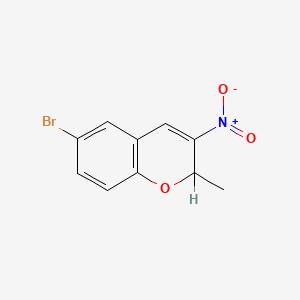![molecular formula C6H6N2S B13942786 2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
2-Methylimidazo[5,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[5,1-b]thiazole, 2-methyl- is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with various electrophiles. One common method includes the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate . Another approach involves the use of microwave irradiation to facilitate the reaction between 2-aminothiazoles and α-bromoketones, resulting in high yields .
Industrial Production Methods: Industrial production methods for imidazo[5,1-b]thiazole derivatives often employ green chemistry principles. For example, the use of polyethylene glycol (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported to be an efficient and environmentally friendly method .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Imidazo[5,1-b]thiazole, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of imidazo[5,1-b]thiazole, 2-methyl- involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis . In cancer cells, certain imidazo[5,1-b]thiazole derivatives induce apoptosis by activating caspases and causing mitochondrial membrane depolarization .
Comparación Con Compuestos Similares
Imidazo[2,1-b]thiazole: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its antituberculosis properties.
Thiazole derivatives: These compounds share the thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness: Imidazo[5,1-b]thiazole, 2-methyl- is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H6N2S |
|---|---|
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
2-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3 |
Clave InChI |
PLXOIVHYYLFHNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C=NC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)


![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)


![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)
![(4R,4aR,7S,7aR,12bS)-11-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B13942795.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoylcyanamide](/img/structure/B13942797.png)
